molecular formula C24H24O6 B10854291 Cantrixil CAS No. 1803036-93-2

Cantrixil

Cat. No.: B10854291
CAS No.: 1803036-93-2
M. Wt: 408.4 g/mol
InChI Key: JFVVPUGGRUGRBJ-AVRDEDQJSA-N
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Description

TRX-E-002-1, also known as Cantrixil, is a novel third-generation benzopyran molecule. It has shown significant potential in the treatment of recurrent chemotherapy-resistant ovarian cancer. This compound induces apoptosis in both ovarian cancer stem-like cells and somatic cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of TRX-E-002-1 involves multiple steps, including the formation of the benzopyran core and subsequent functionalization. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

TRX-E-002-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include various solvents, temperatures, and catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TRX-E-002-1 has a wide range of scientific research applications, including:

Mechanism of Action

TRX-E-002-1 exerts its effects by inducing apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways. It targets CD44-positive ovarian cancer stem-like cells and CD44-negative ovarian somatic cancer cells. The compound also inhibits tubulin polymerization, leading to mitotic delays and cell death. These mechanisms make TRX-E-002-1 a potent anti-cancer agent .

Comparison with Similar Compounds

TRX-E-002-1 is part of a class of compounds known as benzopyrans. Similar compounds include:

    Phenoxodiol: A first-generation benzopyran with limited bioavailability.

    Triphendiol: A second-generation benzopyran with improved anti-cancer activity.

    ME-344: Another second-generation benzopyran that inhibits tubulin polymerization.

Compared to these compounds, TRX-E-002-1 has shown greater potency and a broader range of anti-cancer activity. Its ability to target cancer stem cells and inhibit tubulin polymerization sets it apart from other benzopyrans .

Properties

CAS No.

1803036-93-2

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

IUPAC Name

(3R,4S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C24H24O6/c1-13-19(26)9-8-17-22(14-4-6-16(25)7-5-14)18(12-30-24(13)17)15-10-20(28-2)23(27)21(11-15)29-3/h4-11,18,22,25-27H,12H2,1-3H3/t18-,22-/m0/s1

InChI Key

JFVVPUGGRUGRBJ-AVRDEDQJSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC=C(C=C3)O)C4=CC(=C(C(=C4)OC)O)OC)O

Canonical SMILES

CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC(=C(C(=C4)OC)O)OC)O

Origin of Product

United States

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